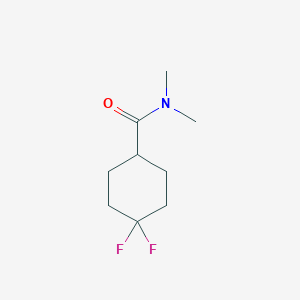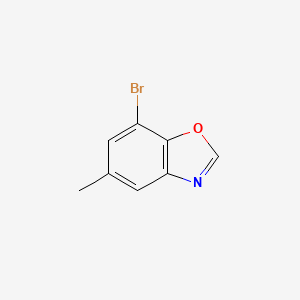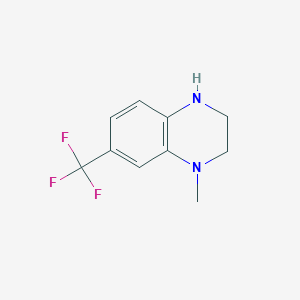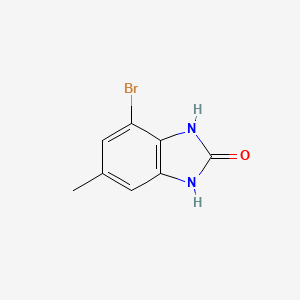
5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one, also known as 5-AMT, is a derivative of indole. It is a heterocyclic compound found in a variety of plants, fungi, and bacteria. 5-AMT has been studied for its potential pharmacological and therapeutic applications.
Applications De Recherche Scientifique
5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has been studied for its potential pharmacological and therapeutic applications. It has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of inflammatory cytokines. 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. Additionally, 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has been studied for its potential as an antidepressant, as it has been shown to have antidepressant-like effects in animal models.
Mécanisme D'action
The exact mechanism of action of 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one is not fully understood. However, it is believed that 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one works by binding to certain receptors in the brain, such as serotonin and dopamine receptors. This binding may lead to the production of certain neurotransmitters, such as serotonin and dopamine, which are known to have antidepressant-like effects. Additionally, 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one may inhibit the production of inflammatory cytokines, which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects
5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which may explain its anti-inflammatory effects. Additionally, 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has been shown to inhibit the growth of cancer cells, suggesting its potential as an anti-cancer agent. Finally, 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has been shown to have antidepressant-like effects in animal models, suggesting its potential as an antidepressant.
Avantages Et Limitations Des Expériences En Laboratoire
5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized from indole through several methods. Additionally, 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has been studied for its potential pharmacological and therapeutic applications, suggesting its potential for further study. However, the exact mechanism of action of 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one is not fully understood, which may limit its use in lab experiments.
Orientations Futures
There are several potential future directions for the study of 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one. One potential future direction is to further investigate the mechanism of action of 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one and determine how it works to produce its pharmacological and therapeutic effects. Additionally, further studies could be conducted to investigate the potential of 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one as an anti-cancer agent and an antidepressant. Finally, further studies could be conducted to investigate the potential side effects of 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one, as well as its potential for drug interactions.
Méthodes De Synthèse
5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one can be synthesized from indole, an aromatic compound found in many plants, through several methods. One synthesis method involves the reaction of indole with formaldehyde in the presence of a base catalyst, such as sodium hydroxide. This reaction yields 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one and formic acid as the main products. Another method involves the reaction of indole with dimethylformamide and a base catalyst, such as potassium carbonate, to yield 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one as the main product.
Propriétés
IUPAC Name |
5-(aminomethyl)-3,3,7-trimethyl-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-7-4-8(6-13)5-9-10(7)14-11(15)12(9,2)3/h4-5H,6,13H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAAAERZVKADMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2(C)C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-3,3,7-trimethylindolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)
![5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol](/img/structure/B6618054.png)




![2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6618084.png)




![Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-](/img/structure/B6618140.png)

![4-bromo-5H,7H-furo[3,4-d]pyrimidine](/img/structure/B6618152.png)